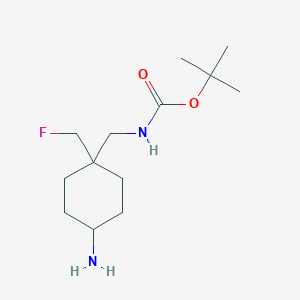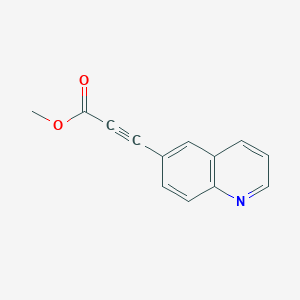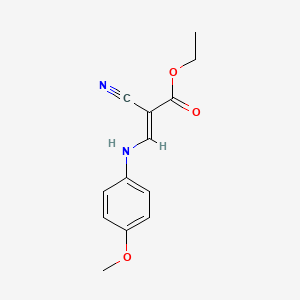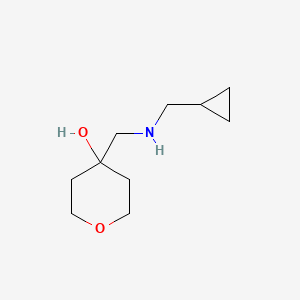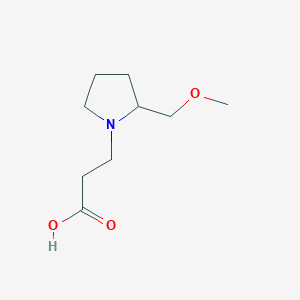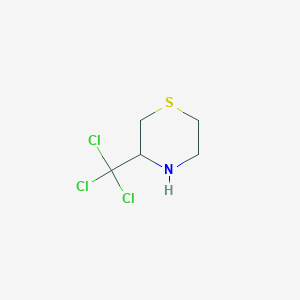
3-(Trichloromethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trichloromethyl)thiomorpholine is a heterocyclic compound containing nitrogen, sulfur, and a trichloromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)thiomorpholine typically involves the reaction of thiomorpholine with trichloromethylating agents. One common method is the reaction of thiomorpholine with trichloromethyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(Trichloromethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiomorpholine.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
3-(Trichloromethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Trichloromethyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
類似化合物との比較
Thiomorpholine: A structurally related compound without the trichloromethyl group.
Morpholine: An oxygen analog of thiomorpholine.
Piperidine: A nitrogen-containing heterocycle similar to thiomorpholine.
Comparison: 3-(Trichloromethyl)thiomorpholine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. Compared to thiomorpholine, it has enhanced electrophilic properties, making it more reactive in certain chemical reactions. Morpholine and piperidine, while structurally similar, lack the sulfur atom and trichloromethyl group, resulting in different chemical and biological properties.
特性
分子式 |
C5H8Cl3NS |
|---|---|
分子量 |
220.5 g/mol |
IUPAC名 |
3-(trichloromethyl)thiomorpholine |
InChI |
InChI=1S/C5H8Cl3NS/c6-5(7,8)4-3-10-2-1-9-4/h4,9H,1-3H2 |
InChIキー |
LPMOYNZPQQKQCN-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


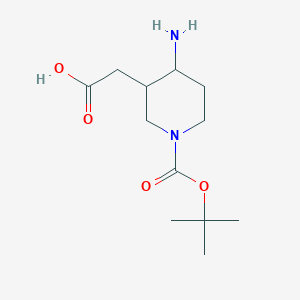
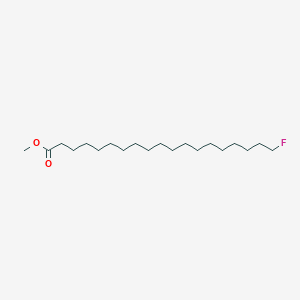
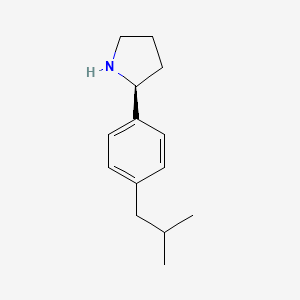
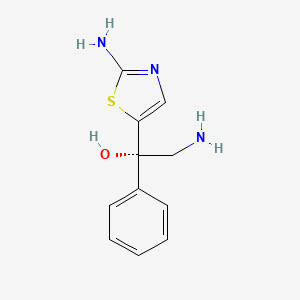
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
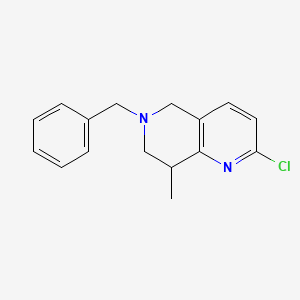
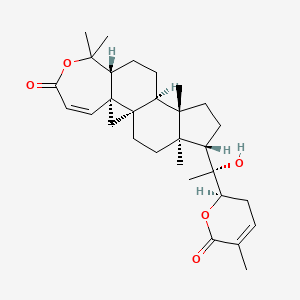

![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
